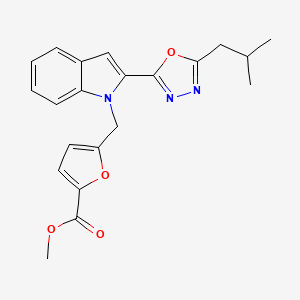

methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate," is a complex molecule that appears to be a derivative of furan carboxylate with additional heterocyclic components such as oxadiazole and indole moieties. This compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity and the presence of multiple reactive sites that could be exploited in chemical synthesis and drug design.

Synthesis Analysis

The synthesis of related furan and oxadiazole derivatives is well-documented. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized from carboxylic acids and their derivatives, as seen in the preparation of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazoles . Similarly, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives involves high-temperature reactions and is characterized by NMR, IR, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction and X-ray diffraction analysis . These techniques provide detailed information about the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of furan and oxadiazole derivatives is influenced by the presence of substituents and the nature of the heterocyclic rings. For example, the synthesis of 5-arylfuran-2-carboxylic acids involves arylation reactions followed by further transformations into various heterocyclic derivatives . The presence of the oxadiazole ring can also affect the electronic properties and reactivity of the molecule, as seen in the synthesis of (5-R-1,3,4-oxadiazol-2-yl)furoxans .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and oxadiazole derivatives, such as thermal stability and solubility, can be assessed using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The optical properties, including UV-vis absorption and fluorescence, are influenced by the substituents on the heterocyclic rings and can be studied in different solvents . These properties are important for the potential application of these compounds in materials science and as biological probes.

Scientific Research Applications

Synthetic Chemistry and Material Applications

Synthesis of Heterocyclic Compounds : The synthesis and characterization of heterocyclic compounds derived from furan-2-carboxylic acid and its derivatives, including oxadiazole and thiadiazole moieties, have been extensively studied. These compounds are crucial intermediates in organic synthesis, leading to a broad range of materials with potential applications in pharmaceuticals, agrochemicals, and materials science (Koparır, Çetin, & Cansiz, 2005).

Development of Insensitive Energetic Materials : Compounds based on the oxadiazole ring, similar in structure to the target compound, have been synthesized for applications as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are less sensitive to impact and friction, making them superior to traditional explosives like TNT in safety and handling (Yu et al., 2017).

Biological Activity and Pharmaceutical Applications

Biological Activity Studies : Methyl derivatives of furan-2-carboxylate, with modifications including the indolyl moiety, have been evaluated for their biological activities. Specific derivatives have shown cytotoxicity against cancer cell lines and antibacterial activity, highlighting the potential of these compounds in developing new therapeutic agents (Phutdhawong et al., 2019).

Design of Antibacterial, Antifungal, and Anti-tubercular Agents : Tetrahydropyrimidine–isatin hybrids, incorporating furan derivatives, have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular properties. This research underscores the importance of furan derivatives in designing new pharmaceutical agents with broad-spectrum antimicrobial activity (Akhaja & Raval, 2012).

properties

IUPAC Name |

methyl 5-[[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13(2)10-19-22-23-20(28-19)17-11-14-6-4-5-7-16(14)24(17)12-15-8-9-18(27-15)21(25)26-3/h4-9,11,13H,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBXSHDHAXFNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)